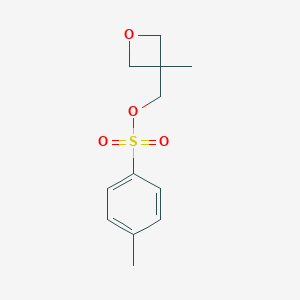

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate

Übersicht

Beschreibung

The compound (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate is a chemical derivative that includes a 4-methylbenzenesulfonate moiety. While the specific compound is not directly described in the provided papers, the 4-methylbenzenesulfonate group, also known as p-toluenesulfonate, is a common sulfonate ester used in organic synthesis. This moiety is known for its ability to act as a good leaving group in substitution reactions and is often used to protect hydroxyl groups.

Synthesis Analysis

Although the exact synthesis of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate is not detailed, a related compound, 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate), was synthesized through a three-step procedure starting from commercially available resorcinol, achieving an overall yield of 65% . This suggests that the synthesis of similar sulfonate esters can be achieved through multi-step synthetic routes with moderate to high yields.

Molecular Structure Analysis

The molecular structure of related sulfonate derivatives has been studied using various analytical techniques. For instance, the crystal structure of 1,3-Bis{[(4-methylphenyl)sulfonyl]oxy}propan-2-yl 4-methylbenzenesulfonate shows that the atoms apart from one of the 4-methylbenzenesulfonate residues lie approximately in a disc, with significant dihedral angles between the benzene rings . This information can be useful in predicting the molecular geometry and potential reactivity of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate.

Chemical Reactions Analysis

The 4-methylbenzenesulfonate group is known for its role in chemical reactions, particularly as a leaving group in nucleophilic substitution reactions. The presence of this group in a molecule like (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate would likely influence its reactivity, making it a candidate for reactions where a good leaving group is required.

Physical and Chemical Properties Analysis

The physical and chemical properties of the 4-methylbenzenesulfonate anion have been studied using ab initio quantum chemical methods, IR, and Raman spectroscopy . The geometry of the anion was optimized, and the vibrational analysis provided insights into the internal vibrational modes of the anion. These studies are crucial for understanding the behavior of the 4-methylbenzenesulfonate group in various chemical environments, which would also be relevant for the analysis of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Corrosion Inhibitor

Research on derivatives of 4-methylbenzenesulfonate shows their potential as antioxidants and corrosion inhibitors. For example, compounds synthesized from 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate exhibited high antioxidant activity, particularly in lubricating oils, suggesting their utility in enhancing oil stability (Habib, Hassan, & El‐Mekabaty, 2014).

Crystallography and Structural Analysis

The structure of compounds related to 4-methylbenzenesulfonate has been extensively studied through crystallography. For instance, X-ray crystallography helped establish the absolute structure and stereochemistry of 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-l-sorbofuranose, a compound related to 4-methylbenzenesulfonate (Reed et al., 2013).

Synthetic Chemistry and Drug Design

The reactivity of derivatives of 4-methylbenzenesulfonate is of interest in synthetic chemistry. For example, the synthesis of 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane] from a 4-methylbenzenesulfonate derivative demonstrates their potential in creating compounds of interest to medicinal chemists (Kolluri et al., 2018).

Electrochemical Applications

Studies on 4-methylbenzenesulfonate derivatives have also explored their use in electrochemistry. For instance, 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate showed excellent inhibitory properties for aluminum corrosion in sulfuric acid, suggesting its potential in corrosion protection (Ehsani, Moshrefi, & Ahmadi, 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

(3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-10-3-5-11(6-4-10)17(13,14)16-9-12(2)7-15-8-12/h3-6H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOQQSOZRVZCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420127 | |

| Record name | (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | |

CAS RN |

99314-44-0 | |

| Record name | (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.